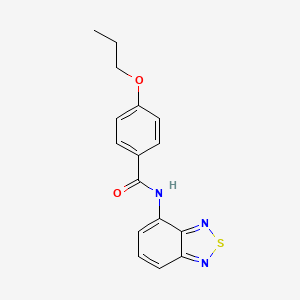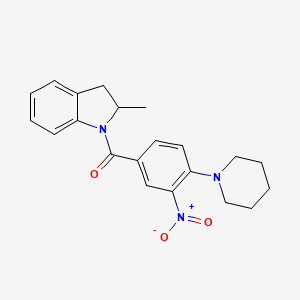
N-(2,1,3-benzothiadiazol-4-yl)-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-4-propoxybenzamide: is a compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazoles are known for their electron-accepting properties and are widely used in various scientific and industrial applications, particularly in the field of optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-propoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiadiazole moiety.
Reduction: Reduction reactions can also occur, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: N-(2,1,3-benzothiadiazol-4-yl)-4-propoxybenzamide is used as a building block in the synthesis of more complex molecules. Its electron-accepting properties make it valuable in the design of organic semiconductors and photovoltaic materials .
Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a useful tool in molecular biology .
Industry: In the industrial sector, this compound is used in the production of optoelectronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The benzothiadiazole moiety acts as an electron acceptor, facilitating electron transfer processes. This property is particularly useful in optoelectronic applications, where the compound can enhance the efficiency of electron transport .
Comparison with Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-4-(benzyloxy)benzamide
- N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-piperidin-1-ylbenzamide
- N-(2,1,3-benzothiadiazol-4-yl)-1-benzofuran-2-carboxamide
Comparison: Compared to these similar compounds, N-(2,1,3-benzothiadiazol-4-yl)-4-propoxybenzamide exhibits unique properties due to the presence of the propoxy group. This group enhances the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the propoxy group can influence the compound’s electronic properties, potentially leading to improved performance in optoelectronic devices .
Properties
Molecular Formula |
C16H15N3O2S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C16H15N3O2S/c1-2-10-21-12-8-6-11(7-9-12)16(20)17-13-4-3-5-14-15(13)19-22-18-14/h3-9H,2,10H2,1H3,(H,17,20) |
InChI Key |
NJVVPYAGGZUPFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11659309.png)
![N-(4-{[(2E)-2-(4-methoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11659313.png)
![(5Z)-5-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11659325.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11659331.png)
![(5E)-1-(4-methylphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11659332.png)
![3-(4-benzylpiperidin-1-yl)-5-methyl-5H-pyridazino[3,4-b][1,4]benzoxazine](/img/structure/B11659336.png)
![4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B11659344.png)
![[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11659350.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11659367.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11659374.png)

![Methyl 4-[(Z)-{[2-(4-benzylpiperazin-1-YL)acetamido]imino}methyl]benzoate](/img/structure/B11659382.png)
![(6Z)-6-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11659390.png)
![7-(Benzyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11659398.png)
